molecular formula C33H37N5O5 B120308 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol CAS No. 5550-75-4

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Cat. No.: B120308
CAS No.: 5550-75-4
M. Wt: 583.7 g/mol
InChI Key: LUZRJRNZXALNLM-AOHOTNFNSA-N
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Description

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C33H37N5O5 and its molecular weight is 583.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis and Catalysis

Compounds with structures similar to "1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol" have been utilized in organic synthesis, demonstrating the efficiency of magnetic nanoparticles as catalysts. For instance, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation showcases clean methodologies, easy workup procedures, and high yields, highlighting the importance of such compounds in enhancing reaction efficiencies (Mokhtary & Torabi, 2017).

Medicinal Chemistry and Pharmacology

These compounds have shown promise in medicinal chemistry, particularly as potential therapeutic agents. The synthesis and structure-activity relationship (SAR) studies of compounds like "1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones" with high binding affinities for serotonin receptors indicate their potential in developing atypical antipsychotic agents (Park et al., 2011). Moreover, the identification of HUHS190, a human metabolite of naftopidil with selective toxicities against cancer cells, suggests the application of such compounds in cancer therapy (Shimizu et al., 2019).

Material Science and Photochemistry

The photophysical properties and solvatochromic analysis of naphthalene-1,8-dicarboxylic acid derivatives illustrate the potential of these compounds in bio-imaging and the development of new fluorescent bioactive compounds. The observed positive solvatochromism from non-polar to polar solvents opens up avenues for their use in various material science applications (Nicolescu et al., 2020).

Neuropharmacology

Investigations into the anticonvulsant activities of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives highlight the role of such compounds in neuropharmacology. Their potential as anticonvulsant agents, along with molecular modelling studies showing CNS depressant activity via modulation of benzodiazepine allosteric sites in GABA-A receptors, underscores the breadth of application in therapeutic areas (Ghareb et al., 2017).

Properties

CAS No.

5550-75-4

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32+,33+/m1/s1

InChI Key

LUZRJRNZXALNLM-AOHOTNFNSA-N

Isomeric SMILES

C[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)CC(COC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Pictograms

Irritant

Synonyms

(2’β,5’α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-ergotaman-3’,6’,18-trione;  2’-Epidihydroergotamine;  Aci-Dihydroergotamine

Origin of Product

United States

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